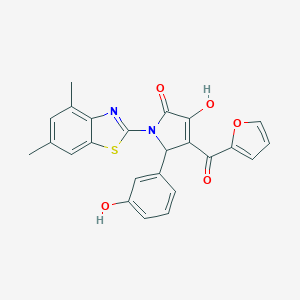
1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one is not fully understood. However, it is believed to work by inhibiting certain cellular pathways that are involved in inflammation and cancer development. It has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one can have various biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one in lab experiments is its unique chemical structure and properties, which make it an ideal candidate for further research and development. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one. One possible direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and cancerous diseases. Another direction is to explore its potential use in agriculture, for example, as a natural pesticide or herbicide. Finally, further research is needed to fully understand its mechanism of action and to develop more efficient and effective synthesis methods.
Métodos De Síntesis
The synthesis of 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one involves the reaction of 4,6-dimethyl-2-mercaptobenzothiazole with furan-2-carboxylic acid, followed by the addition of 3-hydroxybenzaldehyde and pyrrole-2-one. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
Nombre del producto |
1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H18N2O5S |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-hydroxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S/c1-12-9-13(2)19-17(10-12)32-24(25-19)26-20(14-5-3-6-15(27)11-14)18(22(29)23(26)30)21(28)16-7-4-8-31-16/h3-11,20,27,29H,1-2H3 |
Clave InChI |
SCPYYPRKOOSVKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)O)C |
SMILES canónico |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254890.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)

![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)



![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)